molecular formula C14H19N5O3 B13112709 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine CAS No. 774460-88-7

6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

Cat. No.: B13112709
CAS No.: 774460-88-7
M. Wt: 305.33 g/mol
InChI Key: BXYVANSPHDUABZ-QMMMGPOBSA-N
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Description

6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazine ring substituted with an aminoethyl group and a trimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.

    Substitution with Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the triazine ring.

    Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with molecular targets such as microtubules. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization and disruption of mitotic spindle formation . This results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Triazine-based compounds: Other triazine derivatives with different substituents can have comparable chemical properties and applications.

Uniqueness

6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is unique due to its specific combination of the aminoethyl and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

774460-88-7

Molecular Formula

C14H19N5O3

Molecular Weight

305.33 g/mol

IUPAC Name

6-[(1S)-1-aminoethyl]-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C14H19N5O3/c1-8(15)10-7-16-14(19-18-10)17-9-5-11(20-2)13(22-4)12(6-9)21-3/h5-8H,15H2,1-4H3,(H,16,17,19)/t8-/m0/s1

InChI Key

BXYVANSPHDUABZ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N

Canonical SMILES

CC(C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N

Origin of Product

United States

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